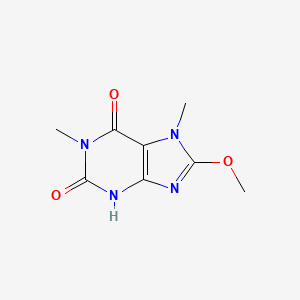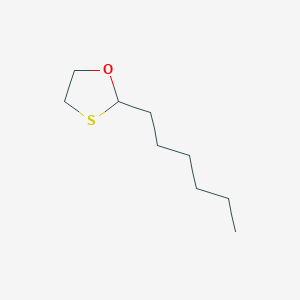
Barbituric acid, 5-ethyl-5-(piperidinomethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-ethyl-5-(piperidinomethyl)-, monohydrochloride: is a derivative of barbituric acid, which is a parent compound for barbiturate drugs. Barbituric acid itself is not pharmacologically active, but its derivatives have been widely used in medicine as sedatives, hypnotics, and anticonvulsants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For 5-ethyl-5-(piperidinomethyl)barbituric acid This can be achieved through a series of alkylation and substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of barbituric acid derivatives often involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Barbituric acid derivatives can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid ring.
Substitution: Substitution reactions are common, where different groups can be introduced at various positions on the barbituric acid ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .
Applications De Recherche Scientifique
Chemistry: Barbituric acid derivatives are used as intermediates in the synthesis of more complex organic compounds. They serve as building blocks for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, these compounds are used to study the effects of barbiturates on the central nervous system. They help in understanding the mechanisms of action of sedatives and anticonvulsants .
Medicine: Barbituric acid derivatives have been used as sedatives, hypnotics, and anticonvulsants. They are also used in the treatment of epilepsy and as anesthetics in surgical procedures .
Industry: In the industrial sector, these compounds are used in the manufacture of dyes, plastics, and other chemical products .
Mécanisme D'action
The mechanism of action of barbituric acid derivatives involves their interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. These compounds enhance the binding of GABA to its receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a sedative and anticonvulsant effect .
Comparaison Avec Des Composés Similaires
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Amobarbital: Used for sedation and short-term management of insomnia.
Pentobarbital: Used as an anesthetic and for euthanasia in veterinary medicine.
Uniqueness: 5-ethyl-5-(piperidinomethyl)barbituric acid is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other barbiturates. The presence of the piperidinomethyl group can influence its binding affinity and efficacy at the GABA receptor .
Propriétés
Numéro CAS |
10502-04-2 |
|---|---|
Formule moléculaire |
C12H20ClN3O3 |
Poids moléculaire |
289.76 g/mol |
Nom IUPAC |
5-ethyl-5-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C12H19N3O3.ClH/c1-2-12(8-15-6-4-3-5-7-15)9(16)13-11(18)14-10(12)17;/h2-8H2,1H3,(H2,13,14,16,17,18);1H |
Clé InChI |
QFVVXWSODXZAHA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)CN2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)


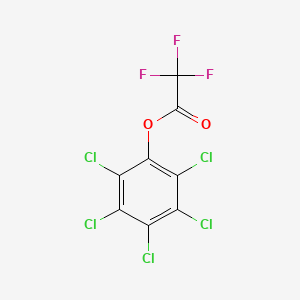
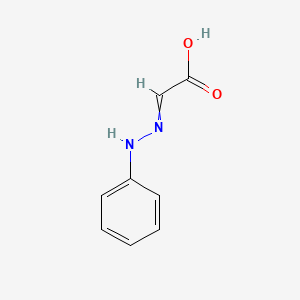
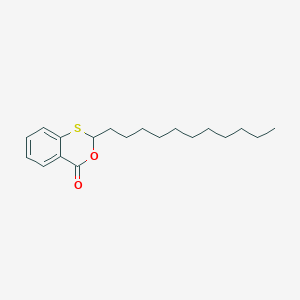
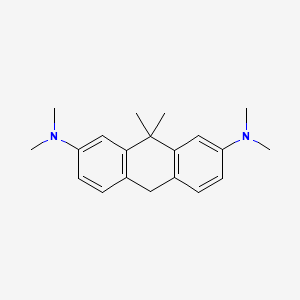
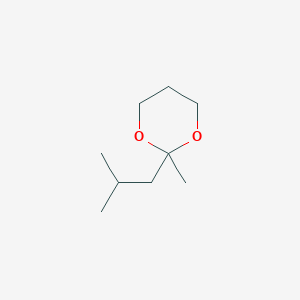
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)
